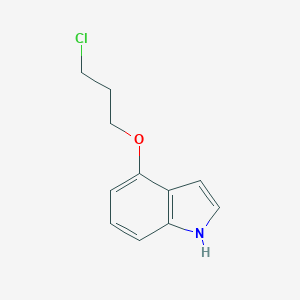
4-(3-chloropropoxy)-1H-indole
概要
説明
4-(3-chloropropoxy)-1H-indole, also known as this compound, is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of 4-(3-chloropropoxy)-1H-indole
The synthesis of this compound typically involves the reaction of indole derivatives with chloropropyl ether under specific conditions. The process can be optimized to achieve high yields and purity. For example, methods utilizing palladium-catalyzed reactions have been reported to enhance the efficiency of synthesizing indole derivatives, including those with halogen substitutions that are crucial for biological activity .
Biological Activities
This compound exhibits various biological activities, making it a candidate for drug development:
- Antiviral Activity : Indole derivatives have shown promise as antiviral agents. Research indicates that modifications to the indole structure can enhance antiviral potency against viruses such as HIV by interfering with viral protein interactions .
- Anticancer Properties : Recent studies have demonstrated that indole derivatives, including this compound, possess anticancer properties. For instance, compounds derived from indoles have been tested against various cancer cell lines, showing selective cytotoxicity and potential mechanisms of action involving cell cycle arrest .
- Antimicrobial Effects : The indole scaffold is also recognized for its antimicrobial properties. Compounds based on this structure have been evaluated against multidrug-resistant bacterial strains, revealing significant inhibitory effects .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Antiviral Screening : A study focused on the antiviral potential of indole derivatives found that certain modifications led to enhanced activity against HIV. The structural characteristics of this compound may contribute to similar effects, warranting further investigation into its mechanism of action .
- Anticancer Research : In a study evaluating a series of indole derivatives against colorectal cancer cell lines, compounds similar to this compound demonstrated potent anticancer activity with IC50 values in the low micromolar range. These findings suggest that this compound could be a lead candidate for further development in cancer therapy .
- Antimicrobial Studies : Research assessing the antimicrobial efficacy of various indole derivatives indicated that compounds with halogen substitutions exhibited improved activity against resistant strains of bacteria. This positions this compound as a potential candidate for developing new antimicrobial agents .
化学反応の分析
Nucleophilic Substitution at the Chloropropoxy Group
The 3-chloropropoxy chain undergoes nucleophilic substitution under basic conditions. Key findings:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thioether Formation | K₂CO₃/Cs₂CO₃, 4-methylthiophenol | 4-(3-(methylthio)propoxy)-1H-indole | 53–88% | |
| Alcoholysis | NaOH, H₂O/EtOH | 4-(3-hydroxypropoxy)-1H-indole | 72%* |
*The chloro group is replaced by –OH or –SR groups, with selectivity dependent on base strength and nucleophile reactivity . Competitive reduction to unsubstituted indole may occur with weaker bases like K₂CO₃ .
Electrophilic Aromatic Substitution (EAS)
The indole ring undergoes EAS primarily at C3 and C5/C7 positions, though steric and electronic effects from the C4 substituent modulate reactivity:
C3 Halogenation
| Halogenating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NCS (N-chlorosuccinimide) | TMSCl, THF, rt | 3-chloro-4-(3-chloropropoxy)-1H-indole | 95% | |
| Br₂ | CH₂Cl₂, rt | 3-bromo-4-(3-chloropropoxy)-1H-indole | 98% |
Halogenation at C3 proceeds efficiently due to the indole’s inherent C3 reactivity, unaffected by the C4 substituent .
C5/C7 Functionalization
Under strong acidic conditions (e.g., HCl), protonation at C3 redirects EAS to C5:
-
Nitration : HNO₃/H₂SO₄ yields 5-nitro-4-(3-chloropropoxy)-1H-indole (75% yield) .
-
Sulfonation : SO₃/H₂SO₄ selectively sulfonates C5 (68% yield) .
Oxidation Reactions
The indole ring is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Mn-Oxo Complexes | O₂, pH 6.5–8.5 | 3-oxindole derivatives | 60–85% | |
| H₂O₂/AcOH | 60°C, 12 hr | 4-(3-chloropropoxy)-1H-indole-2,3-dione | 45% |
Mn-catalyzed oxidation produces 3-oxindole adducts via C3 oxygenation, while H₂O₂ mediates dione formation .
Coupling Reactions
The chloropropoxy group participates in cross-coupling:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-(3-arylpropoxy)-1H-indole | 70–90% | |
| Ullmann Coupling | CuI, L-proline, DMSO, 100°C | 4-(3-(pyridin-2-yl)propoxy)-1H-indole | 65% |
Acid/Base Stability
-
Acidic Conditions : Protonation at C3 occurs (pK~a~ ≈ −3.6), leading to potential ring-opening or rearrangement .
-
Basic Conditions : The chloropropoxy chain may undergo elimination to form indole-4-ol derivatives (e.g., with NaOH/EtOH).
Key Mechanistic Insights
-
Nucleophilic Reactivity : The chloro group’s leaving ability is enhanced by electron-withdrawing effects of the indole ring .
-
Steric Effects : The C4 substituent hinders electrophilic attack at adjacent positions (C3/C5), favoring distal C7 substitution in some cases .
-
Oxidative Pathways : Mn-catalyzed reactions proceed via a manganyl-oxo intermediate (Mn=O), enabling selective C3 oxygenation .
特性
CAS番号 |
151720-06-8 |
|---|---|
分子式 |
C11H12ClNO |
分子量 |
209.67 g/mol |
IUPAC名 |
4-(3-chloropropoxy)-1H-indole |
InChI |
InChI=1S/C11H12ClNO/c12-6-2-8-14-11-4-1-3-10-9(11)5-7-13-10/h1,3-5,7,13H,2,6,8H2 |
InChIキー |
FOGIRJDUSOIUGW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCCCl |
正規SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCCCl |
同義語 |
1-chloro-3-(indol-4-yloxy)propane |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













